2-(3-Methoxyphenyl)cyclohexanone
Overview
Description
2-(3-Methoxyphenyl)cyclohexanone is a compound that features a cyclohexanone ring with a methoxyphenyl substituent. The presence of the methoxy group and its position on the phenyl ring can significantly influence the chemical behavior and properties of the molecule.
Synthesis Analysis
The synthesis of related methoxycyclohexanone compounds has been explored in various studies. For instance, (S)-2-Methoxycyclohexanone, a key intermediate in the preparation of Tribactam, was synthesized through a series of reactions starting from 1,2-cyclohexene oxide, involving substitution with methanol, esterification, chiral separation, saponification, and oxidation, with a total yield of 14.32% . Another study reported the synthesis of 2-methoxycyclohexanol, which can be related to the target compound, through an alcoholysis reaction of cyclohexene oxide and methanol using a specific catalyst .
Molecular Structure Analysis
The molecular structure of methoxycyclohexanone derivatives has been characterized using various spectroscopic techniques. Infrared spectroscopy and theoretical calculations have been employed to analyze the conformational equilibrium of 2-methoxycyclohexanone, revealing the presence of multiple conformations due to the rotation of the methoxy group . X-ray crystallography has been used to elucidate the structure of related compounds, such as (2E,6E)-2,6-Bis(2,3,4-trimethoxy-benzylidene)cyclohexanone, which showed the presence of non-classic hydrogen bonds and intermolecular C-H...π interactions .
Chemical Reactions Analysis
The reactivity of cyclohexanone derivatives with various reagents has been extensively studied. For example, cyclohexanone reacts with Lawesson's Reagent to form new compounds, such as spiro-trithiaphosphorines and thioketones . The influence of substituents on the stereochemistry of metal hydride reductions of cyclohexanones has been examined, highlighting the steric effects of methoxy groups . Additionally, asymmetric syntheses of cyclohexanone derivatives have been achieved by stereoselective conjugate addition to chiral enones .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxycyclohexanone derivatives have been determined using various analytical methods. The specific heat capacity and standard enthalpy change of combustion of 2-methoxycyclohexanol were measured, providing insight into the thermodynamic properties of these types of compounds . Spectroscopic properties, such as UV-vis and fluorescence spectra, have been characterized for compounds like (2E,6E)-2,6-Bis(2,3,4-trimethoxy-benzylidene)cyclohexanone, revealing information about their electronic structure and potential applications .
Scientific Research Applications
Analytical Profiling and Biological Matrix Analysis : 2-(3-Methoxyphenyl)cyclohexanone, identified as methoxetamine, was characterized alongside other phencyclidines using various analytical techniques. A method using HPLC-UV and mass spectrometry was developed for its determination in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Organophosphorus Chemistry : In a study exploring the reactions of ketones with certain organophosphorus compounds, cyclohexanone (which shares a similar structure to 2-(3-Methoxyphenyl)cyclohexanone) was reacted to form various compounds. This research provides insights into the potential chemical reactions and derivatives of cyclohexanone-related molecules (Scheibye et al., 1982).
Enantioselective Synthesis : The enantioselective synthesis of compounds derived from cyclohexanone, including those related to 2-(3-Methoxyphenyl)cyclohexanone, was studied. The research reported anti-selective Mannich-type reactions with high diastereo- and enantioselectivities, indicating potential applications in stereoselective synthesis (Garg & Tanaka, 2020).
Synthesis of Cycloalkanones : A study on microwave-assisted synthesis reported the efficient formation of bis(substituted benzylidene)cycloalkanones using cyclohexanone, demonstrating a method for synthesizing derivatives of such compounds (Zheng et al., 1997).
Pharmacological and Toxicological Analysis : Methoxetamine, a derivative of 2-(3-Methoxyphenyl)cyclohexanone, was studied for its toxicological impact, including an accidental fatal intoxication case. This research provides insights into the pharmacological effects and potential dangers of such compounds (Wikström et al., 2013).
Synthesis of Diterpenoid Alkaloids : Cyclohexanone derivatives were used in the Mannich reaction to produce compounds useful as starting materials for synthesizing diterpenoid alkaloids. This indicates a potential application in the synthesis of complex organic molecules (Shimizu et al., 1963).
Crystal Structure Analysis : The crystal structure of compounds related to 2-(3-Methoxyphenyl)cyclohexanone was investigated, providing valuable information for understanding the molecular arrangement and potential applications in material science (Mantelingu et al., 2007).
properties
IUPAC Name |
2-(3-methoxyphenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACQSVYTBQDRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874441 | |
Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)cyclohexanone | |
CAS RN |
15547-89-4 | |
Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15547-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methoxyphenyl)cyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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